molecular formula C15H18N4O2 B2846149 N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide CAS No. 1950580-89-8

N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide

Cat. No. B2846149
CAS RN: 1950580-89-8
M. Wt: 286.335
InChI Key: OHJSGEKGOIFUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide, commonly known as CCPA, is a selective A1 adenosine receptor agonist. It is a small molecule that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

CCPA has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CCPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

CCPA selectively binds to the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP. This, in turn, leads to the inhibition of protein kinase A and the activation of potassium channels. The net effect of these actions is the inhibition of neurotransmitter release, resulting in the neuroprotective effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA, resulting in a decrease in excitotoxicity. Additionally, CCPA has been shown to increase cerebral blood flow, resulting in improved oxygen and glucose delivery to the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCPA is its selectivity for the A1 adenosine receptor. This makes it a useful tool for studying the role of the A1 adenosine receptor in various physiological processes. However, one limitation of CCPA is its relatively low potency compared to other A1 adenosine receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.

Future Directions

There are several potential future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of neurodegenerative diseases. Additionally, there is interest in studying the effects of CCPA on other physiological processes, such as cardiovascular function and immune function. Finally, there is interest in developing more potent and selective A1 adenosine receptor agonists based on the structure of CCPA.

Synthesis Methods

The synthesis of CCPA involves several steps. The first step is the reaction of 2-cyanocyclopentanone with methyl magnesium bromide, followed by the reaction of the resulting compound with 2-bromopyrazine. The final step involves the reaction of the resulting compound with cyclopropylmethanol and subsequent purification. The overall yield of CCPA is around 40%.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-10-15(5-1-2-6-15)19-14(20)12-7-18-13(8-17-12)21-9-11-3-4-11/h7-8,11H,1-6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJSGEKGOIFUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CN=C(C=N2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.